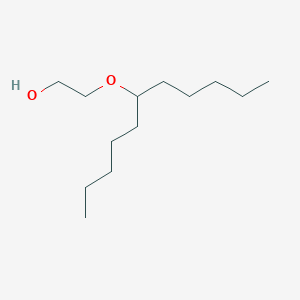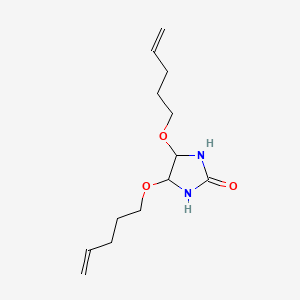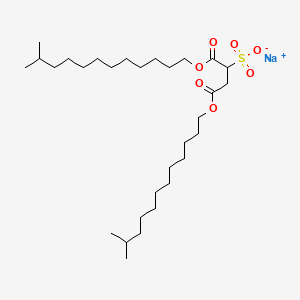
N-(2-Aminoethyl)stearamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)stearamide is an organic compound with the molecular formula C20H42N2O. It is also known as N-(2-Aminoethyl)octadecanamide. This compound is characterized by a long hydrocarbon chain (stearamide) attached to an aminoethyl group. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Aminoethyl)stearamide can be synthesized through the reaction of stearoyl chloride with ethylenediamine. The reaction typically occurs in an organic solvent such as xylene, under reflux conditions at elevated temperatures (around 140°C). The reaction yields this compound along with hydrochloric acid as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)stearamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)stearamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the formulation of topical creams and ointments.
Industry: Utilized in the production of cosmetics, lubricants, and as an emulsifying agent in various industrial processes
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)stearamide involves its interaction with cellular membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aminoethyl group can interact with various proteins, potentially altering their function and activity. These interactions can influence cellular processes such as signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyethyl)stearamide: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
N-(2-Aminoethyl)palmitamide: Similar structure but with a shorter hydrocarbon chain (palmitamide).
N-(2-Aminoethyl)oleamide: Similar structure but with an unsaturated hydrocarbon chain (oleamide).
Uniqueness
N-(2-Aminoethyl)stearamide is unique due to its specific combination of a long hydrocarbon chain and an aminoethyl group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
871-79-4 |
|---|---|
Molekularformel |
C20H42N2O |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
N-(2-aminoethyl)octadecanamide |
InChI |
InChI=1S/C20H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h2-19,21H2,1H3,(H,22,23) |
InChI-Schlüssel |
FZEIBCVEQZOUQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




palladium(II)]](/img/structure/B13776679.png)

![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)

![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)

![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)





